2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine 2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 869949-05-3
VCID: VC5340884
InChI: InChI=1S/C7H7F3N2O2S/c1-2-15(13,14)6-11-4-3-5(12-6)7(8,9)10/h3-4H,2H2,1H3
SMILES: CCS(=O)(=O)C1=NC=CC(=N1)C(F)(F)F
Molecular Formula: C7H7F3N2O2S
Molecular Weight: 240.2

2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine

CAS No.: 869949-05-3

Cat. No.: VC5340884

Molecular Formula: C7H7F3N2O2S

Molecular Weight: 240.2

* For research use only. Not for human or veterinary use.

2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine - 869949-05-3

Specification

CAS No. 869949-05-3
Molecular Formula C7H7F3N2O2S
Molecular Weight 240.2
IUPAC Name 2-ethylsulfonyl-4-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C7H7F3N2O2S/c1-2-15(13,14)6-11-4-3-5(12-6)7(8,9)10/h3-4H,2H2,1H3
Standard InChI Key FTZBCPRYNJKRIU-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=NC=CC(=N1)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a six-membered pyrimidine ring, a nitrogen-containing heterocycle, with two distinct functional groups:

  • Trifluoromethyl (-CF3_3): Positioned at the 4th carbon, this group confers high electronegativity and metabolic stability, making the molecule resistant to oxidative degradation .

  • Ethylsulfonyl (-SO2_2C2_2H5_5): Located at the 2nd carbon, the sulfonyl group enhances solubility in polar solvents and participates in hydrogen bonding, which is critical for biological interactions .

The IUPAC name, 2-ethylsulfonyl-4-(trifluoromethyl)pyrimidine, reflects this substitution pattern. The canonical SMILES representation CCS(=O)(=O)C1=NC=CC(=N1)C(F)(F)F\text{CCS(=O)(=O)C1=NC=CC(=N1)C(F)(F)F} and InChI key FTZBCPRYNJKRIU-UHFFFAOYSA-N\text{FTZBCPRYNJKRIU-UHFFFAOYSA-N} further delineate its atomic connectivity .

Table 1: Key Identifiers of 2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine

PropertyValueSource
CAS Number869949-05-3
Molecular FormulaC7H7F3N2O2S\text{C}_7\text{H}_7\text{F}_3\text{N}_2\text{O}_2\text{S}
Molar Mass240.21 g/mol
Boiling Point337.4 ± 52.0 °C (760 mmHg)
Density1.4 ± 0.1 g/cm³

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via nucleophilic substitution reactions on pre-functionalized pyrimidine intermediates. A common route involves:

  • Sulfonation of 2-chloro-4-(trifluoromethyl)pyrimidine: Treatment with sodium ethanesulfinate in a polar aprotic solvent (e.g., DMF) at elevated temperatures yields the sulfonyl derivative .

  • Oxidation of 2-(ethylthio)-4-(trifluoromethyl)pyrimidine: Using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfonyl group .

The reaction’s progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity.

Purification and Characterization

Crude product is purified through recrystallization from ethanol or acetone, achieving >95% purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm structural integrity, while differential scanning calorimetry (DSC) assesses thermal stability .

Physicochemical Properties

Thermal Behavior

The compound exhibits a boiling point of 337.4 \pm 52.0 \, ^\circ\text{C}, indicative of moderate volatility. Its density (1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3) aligns with sulfonyl-containing aromatics, which are denser than aliphatic analogues due to increased molecular packing .

Solubility and Reactivity

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and moderately soluble in dichloromethane (DCM). Aqueous solubility is limited (<1 mg/mL at 25°C) due to the hydrophobic trifluoromethyl group .

  • Stability: Stable under ambient conditions but decomposes upon prolonged exposure to strong acids or bases, releasing sulfur dioxide gas .

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. Its sulfonyl group acts as a hydrogen-bond acceptor, enhancing binding affinity to target proteins like HIV-1 reverse transcriptase .

Agrochemical Development

In agrochemistry, it is incorporated into herbicides and fungicides, where the trifluoromethyl group disrupts enzymatic pathways in pests . Field trials demonstrate efficacy against Botrytis cinerea at concentrations as low as 50 ppm .

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